N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
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Description
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, commonly known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. 20-HETE is a bioactive lipid that plays a crucial role in regulating blood pressure, kidney function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemia-reperfusion injury.
Scientific Research Applications
Chemical Synthesis and Reactivity
The compound's involvement in the synthesis and reactivity of chemical structures has been documented. For instance, studies have shown the interaction of related arylamides with hydrazine hydrate leading to the formation of new compounds, highlighting the reactivity of the thiophene and pyridine moieties in facilitating complex chemical reactions (Lipunov et al., 2007). Additionally, the synthesis of complexes involving thiophene derivatives has been explored, with the study of Co(II) complexes indicating potential bioinorganic relevance and antimicrobial activities (Singh, Das, & Dhakarey, 2009).
Bioinorganic Chemistry
The application in bioinorganic chemistry is evidenced by the synthesis and characterization of Co(II) complexes with Schiff bases derived from thiophene-2-glyoxal, showcasing potential antimicrobial activities. This suggests the compound's utility in the development of new materials with bioactive properties (Singh, Das, & Dhakarey, 2009).
Material Science and Electronics
In material science, particularly in the domain of conducting polymers and electrochromic materials, derivatives of thiophene and related compounds have shown promising applications. For example, the study on the synthesis of thiazoles and their fused derivatives with antimicrobial activities indicates the role of such compounds in developing new materials with specific properties, including antimicrobial resistance (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Corrosion Inhibition
Another application area is in corrosion inhibition, where pyrrolidine derivatives, which share structural similarities with the compound , have been tested as corrosion inhibitors for steel in acidic environments. This underscores the potential of such compounds in industrial applications to enhance material longevity and resistance to corrosive processes (Bouklah, Ouassini, Hammouti, & E. Idrissi, 2006).
Advanced Functional Materials
In the field of advanced functional materials, the compound's structural motifs find use in the development of novel electron transport layers for polymer solar cells and enhancing electrochromic properties of conducting polymers. These applications demonstrate the compound's relevance in the creation of innovative materials with enhanced electronic and optical properties, contributing to advancements in solar energy and display technologies (Hu et al., 2015).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-10(11-4-2-6-20-11)8-15-12(18)13(19)16-9-3-1-5-14-7-9/h1-7,10,17H,8H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSANWVGQZZBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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